molecular formula C8H15BrO B1275758 2-Bromo-2,4,4-trimethylpentan-3-one CAS No. 55007-44-8

2-Bromo-2,4,4-trimethylpentan-3-one

Cat. No. B1275758
CAS RN: 55007-44-8
M. Wt: 207.11 g/mol
InChI Key: CLUHREPHOLNVFF-UHFFFAOYSA-N
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Description

2-Bromo-2,4,4-trimethylpentan-3-one is an organic compound with the molecular formula C8H15BrO . It has a molecular weight of 207.11 .


Molecular Structure Analysis

The InChI code for 2-Bromo-2,4,4-trimethylpentan-3-one is 1S/C8H15BrO/c1-7(2,3)6(10)8(4,5)9/h1-5H3 . This indicates that the molecule consists of a bromine atom attached to a carbon atom, which is also attached to a carbonyl group (C=O) and three methyl groups (CH3).


Physical And Chemical Properties Analysis

2-Bromo-2,4,4-trimethylpentan-3-one is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Infrared Spectroscopy

2-Bromo-2,4,4-trimethylpentan-3-one can be used in infrared (IR) spectroscopy, a common spectroscopic technique for characterizing compound and solvent interactions . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales can be investigated using this compound .

Density Functional Theory (DFT)

This compound can be used in the theoretical spectral investigation and conformational analysis performed by density functional theory (DFT) . The reliability of a suitable theoretical model for the solvent effect can be evaluated using experimental data .

Solvent Effect Studies

2-Bromo-2,4,4-trimethylpentan-3-one can be used to study the solvent effect, which is the interaction between solvent and compound known to influence IR spectra of the compounds .

Preparation of Spiroboronates

2-Bromo-2,4,4-trimethylpentan-3-one is a useful reagent for the preparation of spiroboronates .

α-Bromination Reaction

This compound can be used in α-bromination reactions, a common reaction in organic chemistry .

Pharmaceutical Chemistry

Derivatives of this compound, such as benzaldehyde derivatives, are commonly employed in the field of pharmaceutical chemistry . They can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .

Chemical Industry

In the chemical industry, derivatives of this compound are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .

Biological Properties

Substituted chalcones obtained by using with benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial and anti-oxidant properties .

Safety and Hazards

While specific safety and hazard data for 2-Bromo-2,4,4-trimethylpentan-3-one is not available, general precautions should be taken while handling it. This includes avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation during use .

properties

IUPAC Name

2-bromo-2,4,4-trimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-7(2,3)6(10)8(4,5)9/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUHREPHOLNVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399909
Record name 3-Pentanone, 2-bromo-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2,4,4-trimethylpentan-3-one

CAS RN

55007-44-8
Record name 3-Pentanone, 2-bromo-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-2,4,4-TRIMETHYL-3-PENTANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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